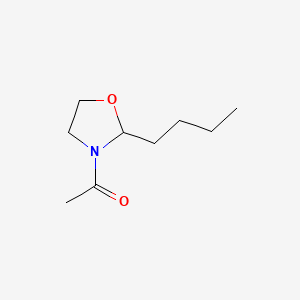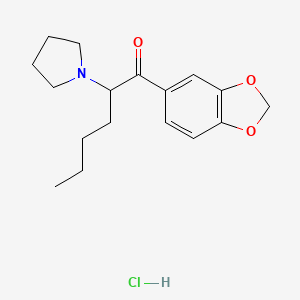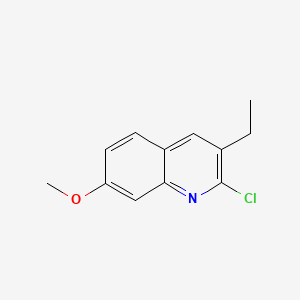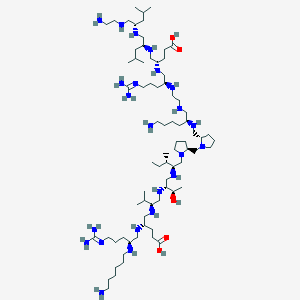
1-(2-Butyloxazolidin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butyloxazolidin-3-yl)ethanone is an organic compound with the molecular formula C9H17NO2. It is a member of the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butyloxazolidin-3-yl)ethanone typically involves the reaction of 2-amino-1-butanol with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Butyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Oxazolidinones
Reduction: Open-chain amines
Substitution: Various substituted oxazolidines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(2-Butyloxazolidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Butyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups and biological activities.
Thiazoles: Another class of heterocyclic compounds with similar applications in chemistry and biology.
Triazoles: Known for their stability and wide range of applications in drug development and materials science
Uniqueness: 1-(2-Butyloxazolidin-3-yl)ethanone is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other oxazolidines.
Propiedades
Número CAS |
138531-20-1 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 |
Nombre IUPAC |
1-(2-butyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-9-10(8(2)11)6-7-12-9/h9H,3-7H2,1-2H3 |
Clave InChI |
JQQLXLGNDHHYGH-UHFFFAOYSA-N |
SMILES |
CCCCC1N(CCO1)C(=O)C |
Sinónimos |
Oxazolidine, 3-acetyl-2-butyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)



![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)


![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)



